molecular formula C12H12FNO2S2 B10918549 5-Fluoro-N-(4-methylbenzyl)thiophene-2-sulfonamide

5-Fluoro-N-(4-methylbenzyl)thiophene-2-sulfonamide

Cat. No.: B10918549
M. Wt: 285.4 g/mol
InChI Key: BWUUCIKICIMZMR-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorine atom, a methylbenzyl group, and a thiophenesulfonamide moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the sulfonamide group to amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-N-(4-methylbenzyl)-2-nitrobenzamide

Uniqueness

5-Fluoro-N~2~-(4-methylbenzyl)-2-thiophenesulfonamide is unique due to the presence of the thiophene ring and sulfonamide group, which confer distinct chemical and biological properties compared to other similar compounds. Its specific structural features enable unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

5-fluoro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-9-2-4-10(5-3-9)8-14-18(15,16)12-7-6-11(13)17-12/h2-7,14H,8H2,1H3

InChI Key

BWUUCIKICIMZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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